Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660158
InChI: InChI=1S/C9H5ClF4O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3
SMILES: COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl
Molecular Formula: C9H5ClF4O2
Molecular Weight: 256.58 g/mol

Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC13660158

Molecular Formula: C9H5ClF4O2

Molecular Weight: 256.58 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate -

Specification

Molecular Formula C9H5ClF4O2
Molecular Weight 256.58 g/mol
IUPAC Name methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C9H5ClF4O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3
Standard InChI Key MMOOQXIJQZWRJJ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl
Canonical SMILES COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate features a benzene ring with three distinct substituents: a chlorine atom at position 6, a fluorine atom at position 2, and a trifluoromethyl group (–CF3_3) at position 3. The ester functional group (–COOCH3_3) occupies the carboxyl position, completing the molecule’s architecture.

Key Structural Data:

PropertyValue
Molecular FormulaC9H5ClF4O2\text{C}_9\text{H}_5\text{ClF}_4\text{O}_2
Molecular Weight256.58 g/mol
IUPAC NameMethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate
SMILESCOC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl
InChIKeyMMOOQXIJQZWRJJ-UHFFFAOYSA-N

The trifluoromethyl group’s strong electron-withdrawing effect and the halogen atoms’ electronegativity significantly influence the compound’s reactivity and solubility.

Synthesis and Manufacturing

Laboratory Synthesis

The compound is synthesized via acid-catalyzed esterification of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid with methanol. A typical procedure involves:

  • Reaction Setup: Combine the benzoic acid (1.0 equiv) with excess methanol (5–10 equiv) and concentrated sulfuric acid (0.1 equiv).

  • Reflux: Heat the mixture under reflux at 65–70°C for 6–8 hours.

  • Workup: Neutralize the acid with aqueous sodium bicarbonate, extract the ester into an organic solvent (e.g., dichloromethane), and purify via distillation or chromatography.

Key Reaction Parameters:

ParameterValue
Temperature65–70°C
CatalystH2_2SO4_4
Yield70–85%

Industrial Production

Industrial-scale synthesis optimizes cost and efficiency:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.

  • Catalyst Recycling: Sulfuric acid is recovered and reused to minimize waste.

  • Purity Control: Distillation under reduced pressure achieves >98% purity.

Physicochemical Properties

Physical State and Solubility

The compound is a colorless to pale-yellow liquid at room temperature. Its solubility profile is dominated by the polar ester group and hydrophobic fluorinated substituents:

SolventSolubility (g/100 mL)
Water<0.1
Ethanol15–20
Dichloromethane>50

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing CO2_2 and HF.

  • Hydrolytic Sensitivity: Susceptible to hydrolysis under acidic or basic conditions, reverting to the parent benzoic acid.

  • Electrophilic Reactivity: The electron-deficient aromatic ring undergoes nitration and sulfonation at position 4.

Applications

Pharmaceutical Intermediates

The compound’s fluorinated structure makes it a key precursor in drug discovery:

  • Anticancer Agents: Functionalized to inhibit tyrosine kinases.

  • Antiviral Compounds: Incorporated into protease inhibitors targeting RNA viruses.

Materials Science

  • Liquid Crystals: The –CF3_3 group enhances thermal stability in display technologies.

  • Polymer Additives: Improves UV resistance and dielectric properties in fluoropolymers.

Hazard CategoryRisk Mitigation
CorrosiveUse chemical-resistant gloves (e.g., nitrile).
Toxic InhalationOperate in a fume hood.
Environmental HazardDispose via approved incineration.

Emergency Procedures

  • Skin Contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.

  • Spill Management: Absorb with inert material (e.g., vermiculite) and containerize for disposal.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator